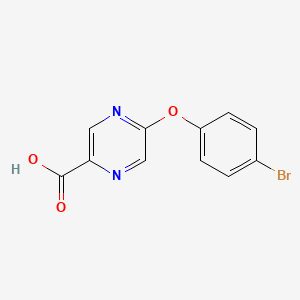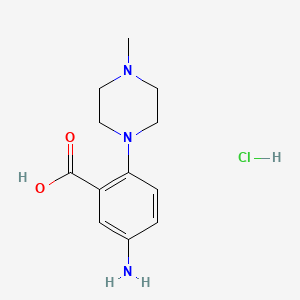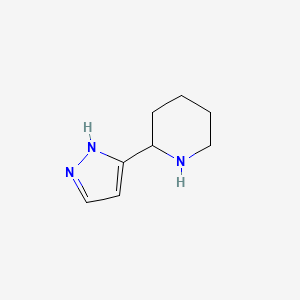
Chlorhydrate d'éthyl 2-(1-méthyl-1H-imidazol-2-yl)acétate
Vue d'ensemble
Description
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
Les dérivés de l'imidazole, y compris le chlorhydrate d'éthyl 2-(1-méthyl-1H-imidazol-2-yl)acétate, ont été étudiés pour leur potentiel comme agents antibactériens. Le cycle imidazole est une caractéristique commune à de nombreux composés ayant des propriétés antibactériennes . Ces composés peuvent interférer avec la synthèse des parois cellulaires bactériennes ou perturber la synthèse des protéines bactériennes, ce qui conduit à l'inhibition de la croissance bactérienne.
Traitements antifongiques
La partie imidazole est également un composant clé des médicaments antifongiques. Elle peut être efficace contre une variété de pathogènes fongiques en inhibant la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques . Cette perturbation peut entraîner une augmentation de la perméabilité de la membrane et, finalement, la mort des cellules fongiques.
Activité antitumorale
Certains dérivés de l'imidazole présentent une activité antitumorale. Ils peuvent agir comme inhibiteurs d'enzymes essentielles à la croissance et à la prolifération des tumeurs. Par exemple, ils peuvent inhiber l'enzyme télomérase, qui est souvent active dans les cellules cancéreuses, limitant ainsi le potentiel de réplication de ces cellules .
Applications antivirales
Les composés imidazoliques se sont avérés prometteurs en tant qu'agents antiviraux. Ils peuvent inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec la synthèse de l'ADN viral. Cela en fait des candidats potentiels pour le traitement des maladies causées par des virus .
Propriétés anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'imidazole découlent de leur capacité à moduler la réponse inflammatoire de l'organisme. Ils peuvent inhiber la production de cytokines pro-inflammatoires ou interférer avec les voies de signalisation qui conduisent à l'inflammation .
Thérapeutiques gastro-intestinales
Les dérivés de l'imidazole comme le this compound ont été utilisés dans le traitement des troubles gastro-intestinaux. Ils peuvent agir comme des inhibiteurs de la pompe à protons, réduisant la production d'acide gastrique et soulageant des affections comme le reflux gastro-œsophagien (RGO) .
Mécanisme D'action
Target of Action
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a compound that contains an imidazole ring . Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various enzymes and proteins due to their amphoteric nature . They can act as enzyme substrates, providing insights into enzyme specificity.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in this compound is known to interact with metal ions, which can influence enzyme activity. For instance, it can act as a ligand for metalloenzymes, thereby affecting their catalytic functions. Additionally, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability .
Cellular Effects
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride has been observed to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction. This compound can also affect gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate and binding to the active site. Additionally, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. This compound can also accumulate in specific tissues or organs, depending on its affinity for certain biomolecules and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes. The localization of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can determine its specific biochemical and cellular effects .
Propriétés
IUPAC Name |
ethyl 2-(1-methylimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-7-9-4-5-10(7)2;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPVVVZKGTNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-41-8 | |
| Record name | 1H-Imidazole-2-acetic acid, 1-methyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)



![1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1521487.png)
![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)



![1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521494.png)



